Cas no 284474-77-7 (1,3-Propanediol-d6)

1,3-Propanediol-d6 (C₃D₆O₂) is a deuterated analog of 1,3-propanediol, where all hydrogen atoms are replaced by deuterium. This isotopically labeled compound is primarily used as a stable internal standard in quantitative NMR and mass spectrometry analyses, ensuring high precision in metabolic and pharmacokinetic studies. Its high isotopic purity (>98% D) minimizes interference in spectroscopic measurements, enhancing data reliability. The compound’s chemical stability and solubility in water and organic solvents make it suitable for a wide range of applications, including biomolecular research and industrial process monitoring. Its use facilitates accurate tracing and quantification in complex matrices, supporting advanced analytical workflows.
1,3-Propanediol-d6 structure
1,3-Propanediol-d6 structure
Product Name:1,3-Propanediol-d6
CAS No:284474-77-7
MF:C3H8O2
MW:82.1313915252686
CID:248472
PubChem ID:57882501
Update Time:2025-08-05

1,3-Propanediol-d6 Chemical and Physical Properties

Names and Identifiers

    • 1,3-Propane-1,1,2,2,3,3-d6-diol(9CI)
    • 1,3-Propanediol-d6
    • (+-)-lb46
    • 1-(1H-indol-4-yloxy)-3-[(1-methylethyl)amino]-2-propanol
    • 1-(1H-indol-4-yloxy)-3-isopropylamino-2-propanol
    • 1,1,2,2,3,3-hexadeuterio-propane-1,3-diol
    • 4-{2-[7-amino-2-(furan-2-yl)(1,2,4)triazolo[2,3-a][1,3,5]triazin-5-ylamino]ethyl}phenol
    • 7-amino-2-(furan-2-yl)-5-[2-(4-hydroxyphenyl)ethyl]amin
    • d6-1,2-propanediol
    • Decreten
    • N-[(1-ethyl-2-pyrrolidinyl)methyl]2-methoxy 5-sulfamoyl benzamide
    • Pinbetol
    • PINDOLOL
    • S-(-)-sulpiride
    • 284474-77-7
    • Zemea propanediol
    • D98802
    • HY-W017758S
    • propane-1,3-diol-1,1,2,2,3,3-d6
    • YPFDHNVEDLHUCE-NMFSSPJFSA-N
    • CS-0567664
    • 1,3-Propane-d6-diol, 98 atom % D
    • 1,3-Propane-d6-diol
    • 1,1,2,2,3,3-Hexadeuteriopropane-1,3-diol
    • (?H?)propane-1,3-diol
    • DB-311488
    • Inchi: 1S/C3H8O2/c4-2-1-3-5/h4-5H,1-3H2/i1D2,2D2,3D2
    • InChI Key: YPFDHNVEDLHUCE-NMFSSPJFSA-N
    • SMILES: OC([2H])([2H])C([2H])([2H])C([2H])([2H])O

Computed Properties

  • Exact Mass: 82.09
  • Monoisotopic Mass: 82.09
  • Isotope Atom Count: 6
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 5
  • Rotatable Bond Count: 2
  • Complexity: 12.4
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: _1
  • Topological Polar Surface Area: 40.5A^2

Experimental Properties

  • Density: 1.107 g/mL at 25 °C
  • Melting Point: -27 °C(lit.)
  • Boiling Point: 214 °C(lit.)
  • PSA: 40.46000
  • LogP: -0.63890

1,3-Propanediol-d6 Security Information

  • Hazard Category Code: 38
  • Safety Instruction: 36
  • Hazardous Material Identification: Xi

1,3-Propanediol-d6 Pricemore >>

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Additional information on 1,3-Propanediol-d6

Introduction to 1,3-Propanediol-d6 (CAS No. 284474-77-7)

1,3-Propanediol-d6 (CAS No. 284474-77-7) is a deuterated analog of 1,3-propanediol, a versatile chemical compound with a wide range of applications in various scientific and industrial fields. This compound is particularly valuable in nuclear magnetic resonance (NMR) spectroscopy and other analytical techniques due to its deuterium labeling, which enhances the resolution and accuracy of these methods.

The chemical structure of 1,3-Propanediol-d6 consists of a three-carbon chain with hydroxyl groups at the first and third positions, where all hydrogen atoms have been replaced by deuterium atoms. This deuterium substitution significantly reduces the background noise in NMR spectra, making it an ideal solvent for high-resolution NMR studies. The compound's molecular formula is C3D8O2, and its molecular weight is approximately 98.15 g/mol.

In recent years, the use of deuterated compounds like 1,3-Propanediol-d6 has gained significant attention in the pharmaceutical and biotechnology industries. These compounds are often employed as internal standards in quantitative NMR (qNMR) analyses, which are crucial for the accurate determination of drug purity and concentration. The stable isotope labeling provided by deuterium also facilitates the study of metabolic pathways and drug metabolism in living systems.

The synthesis of 1,3-Propanediol-d6 typically involves the reduction of deuterated acrolein or other suitable precursors using catalytic hydrogenation methods. The process requires precise control over reaction conditions to ensure high yields and purity. Recent advancements in catalytic technologies have led to more efficient and cost-effective synthesis routes, making 1,3-Propanediol-d6 more accessible for both research and industrial applications.

In addition to its use in NMR spectroscopy, 1,3-Propanediol-d6 has found applications in polymer science. Deuterated solvents are essential for studying the dynamics and structure of polymers using techniques such as dynamic nuclear polarization (DNP)-enhanced solid-state NMR. This method provides detailed insights into polymer behavior at the molecular level, which is crucial for developing new materials with improved properties.

The environmental impact of using deuterated compounds like 1,3-Propanediol-d6 is minimal compared to traditional organic solvents. Deuterium is a stable isotope of hydrogen that does not undergo radioactive decay, making it safe for use in various applications without posing significant environmental or health risks. However, proper handling and disposal protocols should still be followed to ensure safety and compliance with regulatory standards.

In conclusion, 1,3-Propanediol-d6 (CAS No. 284474-77-7) is a valuable compound with a broad range of applications in analytical chemistry, pharmaceutical research, and materials science. Its unique properties make it an indispensable tool for advancing scientific understanding and developing innovative solutions across multiple disciplines. As research continues to evolve, the demand for high-quality deuterated compounds like 1,3-Propanediol-d6 is expected to grow, driving further innovations in these fields.

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